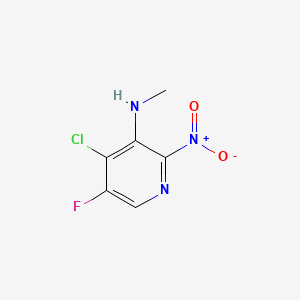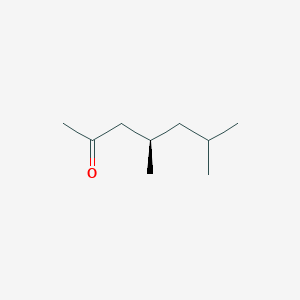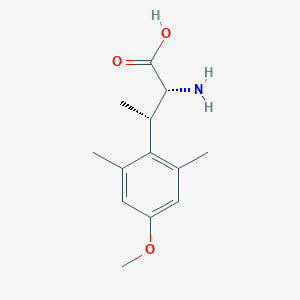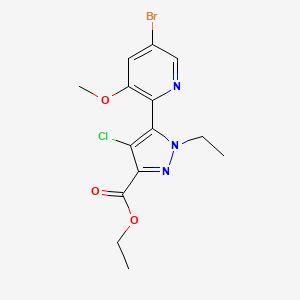
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride is a complex organic compound that features both amino and nitro functional groups
Métodos De Preparación
The synthesis of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor followed by nitration. The amino group is introduced through a reductive amination process. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid under controlled conditions .
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the nitro and bromo groups can participate in various electronic interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar compounds include:
(2R)-2-amino-2-(3-chloro-5-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-amino-2-(3-bromo-5-methylphenyl)propanoic acid:
Propiedades
Fórmula molecular |
C9H10BrClN2O4 |
|---|---|
Peso molecular |
325.54 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O4.ClH/c1-9(11,8(13)14)5-2-6(10)4-7(3-5)12(15)16;/h2-4H,11H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Clave InChI |
ZHRGLIYHXQIORE-SBSPUUFOSA-N |
SMILES isomérico |
C[C@@](C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl |
SMILES canónico |
CC(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)


![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)






![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)

![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)
